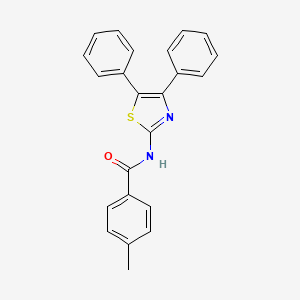

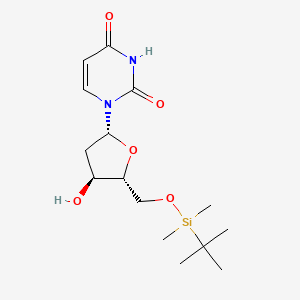

5'-O-TBDMS-dU

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

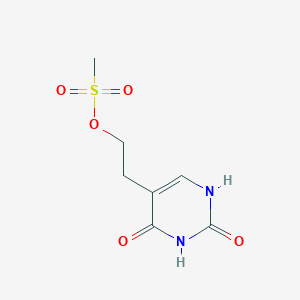

5’-O-Tert-Butyldimethylsilyl-2’-Desoxyuridin (5’-O-TBDMS-dU) ist ein modifiziertes Nukleosid, das hauptsächlich bei der Synthese von Oligoribonukleotiden verwendet wird. Es zeichnet sich durch das Vorhandensein einer tert-Butyldimethylsilyl-(TBDMS)-Gruppe an der 5’-Hydroxylposition von 2’-Desoxyuridin aus. Diese Modifikation ist entscheidend für den Schutz der Hydroxylgruppe während verschiedener chemischer Reaktionen und macht es zu einer wertvollen Verbindung in der Nukleinsäurechemie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-O-TBDMS-dU beinhaltet typischerweise den Schutz der 5’-Hydroxylgruppe von 2’-Desoxyuridin mit einer TBDMS-Gruppe. Dies wird erreicht, indem man 2’-Desoxyuridin mit tert-Butyldimethylsilylchlorid (TBDMS-Cl) in Gegenwart einer Base wie Imidazol oder Silbernitrat umsetzt. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 5’-O-TBDMS-dU nicht ausführlich dokumentiert sind, umfasst der allgemeine Ansatz die großtechnische Synthese unter Verwendung von automatisierten Synthesizern. Diese Synthesizer verwenden den Phosphoramidit-Ansatz, der sich gut für die Produktion von Nukleosid-Derivaten eignet. Das Verfahren gewährleistet eine hohe Kupplungseffizienz und minimiert Nebenreaktionen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-O-TBDMS-dU unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die TBDMS-Gruppe kann zu Silanolen oxidiert werden.

Reduktion: Reduktionsreaktionen können die TBDMS-Gruppe entfernen und so die freie Hydroxylgruppe liefern.

Substitution: Die TBDMS-Gruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Osmiumtetroxid (OsO4) werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Reagenzien wie Tetra-n-Butylammoniumfluorid (TBAF) in Tetrahydrofuran (THF) werden verwendet, um die TBDMS-Gruppe abzuspalten.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Silanole, freie Hydroxylgruppen und verschiedene substituierte Derivate von 2’-Desoxyuridin .

Wissenschaftliche Forschungsanwendungen

5’-O-TBDMS-dU wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:

Chemie: Es dient als Baustein für die Synthese von Oligoribonukleotiden und anderen Nukleinsäurederivaten.

Biologie: Es wird in der Untersuchung von Nukleinsäureinteraktionen und der Entwicklung von Nukleinsäure-basierten Therapeutika verwendet.

Industrie: Es wird bei der Herstellung synthetischer Nukleinsäuren für verschiedene industrielle Anwendungen verwendet

Wirkmechanismus

Der Wirkungsmechanismus von 5’-O-TBDMS-dU beinhaltet den Schutz der 5’-Hydroxylgruppe, wodurch unerwünschte Nebenreaktionen während der chemischen Synthese verhindert werden. Die TBDMS-Gruppe wird unter bestimmten Bedingungen selektiv abgespalten, wodurch die kontrollierte Freisetzung der freien Hydroxylgruppe ermöglicht wird. Dieser selektive Schutz- und Entschützungsmechanismus ist entscheidend für die effiziente Synthese von Nukleinsäurederivaten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5’-O-TBDMS-Ribonukleoside: Diese Verbindungen haben ähnliche Schutzgruppen, sind aber auf Ribonukleotiden anstelle von Desoxyribonukleotiden basieren.

2’-O-TBDMS-Nukleoside: Diese Verbindungen haben die TBDMS-Gruppe an der 2’-Hydroxylposition.

5’-O-Dimethoxytrityl-Nukleoside: Diese Verbindungen verwenden eine andere Schutzgruppe (Dimethoxytrityl) an der 5’-Hydroxylposition

Einzigartigkeit

5’-O-TBDMS-dU ist aufgrund seiner spezifischen Modifikation an der 5’-Hydroxylposition einzigartig, die während der chemischen Synthese einen selektiven Schutz bietet. Dies macht es besonders wertvoll für die Synthese von Oligoribonukleotiden und anderen Nukleinsäurederivaten .

Eigenschaften

Molekularformel |

C15H26N2O5Si |

|---|---|

Molekulargewicht |

342.46 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)21-9-11-10(18)8-13(22-11)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |

InChI-Schlüssel |

HCSHWGNMXQKRCF-DMDPSCGWSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B8762638.png)

![2-[2-(Thiomorpholin-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8762646.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8762693.png)